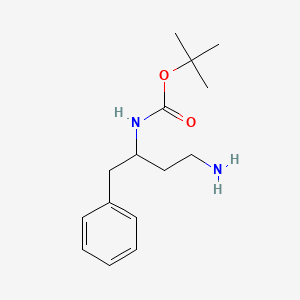

tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate

Description

Molecular Formula: C₁₅H₂₄N₂O₂ Structure: The compound features a tert-butyl carbamate group attached to a 4-amino-1-phenylbutan-2-yl backbone.

Properties

IUPAC Name |

tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIGNRWZWINHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159025-91-9 | |

| Record name | tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Reduction: Reduction of intermediates to form the desired amine.

Esterification: Formation of the ester group.

Protection: Protection of the amino group using tert-butyl carbamate.

Condensation: Final condensation to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It is also used in the development of enzyme inhibitors and other biologically relevant compounds .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .

Industry: The compound finds applications in the chemical industry as a reagent for the synthesis of specialty chemicals and materials. It is also used in the development of catalysts and other industrially relevant compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Insights

- Aromatic Substitutions : Compounds with halogenated or heterocyclic aromatic groups (e.g., 42d , 42h ) exhibit enhanced electronic properties and binding affinity, making them suitable for kinase inhibitors . In contrast, the phenyl group in the target compound provides a hydrophobic scaffold for receptor interactions .

- Backbone Modifications : Cyclopropane (e.g., 4261-80-7 ) and tetrahydrofuran (e.g., 1860028-25-6 ) substitutions introduce steric constraints, affecting conformational flexibility and metabolic pathways .

- Amine Functionalization : The primary amine in the target compound offers a site for further derivatization (e.g., amide coupling), whereas N-methylation (e.g., 75005-60-6 ) reduces reactivity but improves oral absorption .

Biological Activity

Tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 236.32 g/mol. The compound's structure contributes to its stability and solubility, making it suitable for various synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.32 g/mol |

| Functional Groups | Carbamate, Amine |

| Solubility | Soluble in organic solvents |

The biological activity of this compound involves its interaction with specific enzymes and receptors. It has been identified as a potential inhibitor or modulator of various biochemical pathways, particularly in the context of enzyme inhibition and drug development.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes relevant to various diseases, including those involved in cancer and infectious diseases. Its mechanism may involve competitive inhibition where it binds to the active site of the enzyme, preventing substrate access.

- Modulation of Receptors : this compound can also interact with specific receptors, influencing signaling pathways that are critical for cellular functions.

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated that this compound improved cell viability significantly when co-administered with amyloid-beta peptide, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotection | Enhances astrocyte viability against Aβ toxicity |

| Enzyme Inhibition | Potential inhibitor for key metabolic enzymes |

Research Findings

Recent studies have highlighted the versatility of this compound in medicinal chemistry:

- Synthesis and Derivatives : The compound serves as an intermediate for synthesizing more complex bioactive molecules, which have shown enhanced pharmacological profiles compared to their parent structures.

- Therapeutic Applications : Ongoing research is exploring its application in drug formulations targeting various diseases, including metabolic disorders and infections.

- Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits some level of acute toxicity (H302 - harmful if swallowed), further studies are needed to establish a comprehensive safety profile for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.